2,6-Difluorotoluene

Catalog No.
S708835
CAS No.
443-84-5
M.F
C7H6F2
M. Wt
128.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorotoluene

CAS Number

443-84-5

Product Name

2,6-Difluorotoluene

IUPAC Name

1,3-difluoro-2-methylbenzene

Molecular Formula

C7H6F2

Molecular Weight

128.12 g/mol

InChI

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

MZLSNIREOQCDED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)F

Canonical SMILES

CC1=C(C=CC=C1F)F

The exact mass of the compound 2,6-Difluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorotoluene (CAS 443-84-5) is a specialized di-ortho-fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials . Characterized by two electron-withdrawing fluorine atoms flanking a benzylic methyl group, the compound exhibits a distinct combination of high ring deactivation and steric shielding compared to unfluorinated analogs [1]. As a colorless, flammable liquid with a boiling point of 112–114 °C and a density of 1.129 g/mL, it offers volatility similar to standard aromatic solvents but with fundamentally different phase-separation behavior and chemical stability [2]. In industrial procurement, it is primarily sourced as a direct precursor for 2,6-difluorobenzyl halides and 2,6-difluorobenzaldehyde, which are critical intermediates for synthesizing complex therapeutics and crop protection agents [3].

Substituting 2,6-difluorotoluene with generic alternatives like toluene, 2-fluorotoluene, or 2,6-dichlorotoluene fundamentally disrupts both chemical reactivity and process engineering [1]. From a synthetic standpoint, the dual ortho-fluorine atoms precisely tune the electronic environment of the ring, directing electrophilic aromatic substitution strictly to the 3,5-positions (para to the fluorines) while completely preventing the ortho/para-methyl functionalization seen in toluene [2]. Furthermore, the steric and inductive effects of the two fluorines activate the benzylic methyl group for selective halogenation, enabling high-yield conversions to 2,6-difluorobenzyl bromide that are not reproducible with mono-fluorinated analogs [3]. In process engineering, while its boiling point (112 °C) mimics toluene, its density (1.129 g/mL) is significantly higher than water, meaning it behaves as a heavy organic phase during liquid-liquid extractions—a critical divergence that precludes drop-in solvent substitution without redesigning separation workflows .

Phase Separation and Solvent Density Dynamics

2,6-Difluorotoluene exhibits a density of 1.129 g/mL at 25 °C, which is substantially higher than that of unfluorinated toluene (0.867 g/mL) . Despite having a nearly identical boiling point (112–114 °C vs. 110.6 °C), the introduction of two fluorine atoms shifts the specific gravity above that of water [1]. In biphasic reaction workups and continuous extraction processes, this causes the 2,6-difluorotoluene organic layer to settle at the bottom of the separator, whereas a toluene layer would float [2].

Evidence DimensionLiquid Density at 25 °C
Target Compound Data1.129 g/mL (2,6-Difluorotoluene)
Comparator Or Baseline0.867 g/mL (Toluene)
Quantified Difference2,6-Difluorotoluene is 30.2% denser, shifting it from a light organic phase to a heavy organic phase relative to water.
ConditionsStandard temperature and pressure (25 °C, 1 atm).

Buyers evaluating fluorinated solvents for scalable biphasic processes must account for this density inversion, which dictates the engineering of phase separators and continuous extraction equipment.

Regioselective Ring Bromination for Advanced Intermediates

The dual ortho-fluorine substituents on 2,6-difluorotoluene dictate a highly specific regiocontrol during electrophilic aromatic substitution that cannot be achieved with toluene or 2-fluorotoluene [1]. When subjected to bromination using 3 equivalents of bromine and an iron catalyst at room temperature, 2,6-difluorotoluene yields 3,5-dibromo-2,6-difluorotoluene with a 90% efficiency, directing the halogens exclusively to the positions para to the fluorine atoms [2]. In contrast, standard unfluorinated toluene undergoes complex, non-selective polybromination under similar Lewis acid-catalyzed conditions [1].

Evidence DimensionRegioselective Dibromination Yield
Target Compound Data90% yield of 3,5-dibromo-2,6-difluorotoluene
Comparator Or BaselineToluene (yields complex mixtures of ortho/para polybrominated isomers)
Quantified DifferenceComplete suppression of ortho/para-methyl bromination, yielding a single highly pure dibrominated isomer.
Conditions3 eq Br2, 30 eq Fe catalyst, room temperature.

Procurement of this specific compound is essential for synthesizing meta-phenylene building blocks and macrocyclic systems where precise halogen placement is mandatory.

Scalable Benzylic Bromination Efficiency

The synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene is highly sensitive to the chosen bromination methodology. While traditional Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and AIBN yields approximately 81.2% of the target benzyl bromide and requires exhaustive purification to remove succinimide byproducts, optimized biphasic processes using hydrobromic acid and hydrogen peroxide achieve a higher 90.3% yield [1]. The specific electronic activation of the benzylic position by the two ortho-fluorines facilitates this cleaner, atom-economical oxidation-bromination sequence[2].

Evidence DimensionBenzylic Bromination Yield
Target Compound Data90.3% yield (HBr/H2O2 method)
Comparator Or Baseline81.2% yield (NBS/AIBN method)
Quantified Difference9.1% higher yield with the complete elimination of solid succinimide waste.
ConditionsHBr/H2O2 oxidation-bromination vs. NBS/AIBN radical bromination.

For industrial buyers sourcing precursors for APIs, the compatibility of 2,6-difluorotoluene with high-yield, NBS-free bromination directly lowers raw material costs and simplifies downstream purification.

Continuous Flow Oxidation to 2,6-Difluorobenzaldehyde

2,6-Difluorotoluene serves as a highly effective substrate for continuous flow oxidation to 2,6-difluorobenzaldehyde, a critical pharmaceutical intermediate. Utilizing a microchannel reactor with hydrogen peroxide as the oxidant and a cobalt/molybdenum catalyst, the continuous process achieves target yields of 20–35% per pass with residence times of only 60 to 1800 seconds [1]. The electron-deficient nature of the 2,6-difluorophenyl ring prevents over-oxidation to the carboxylic acid, a common failure mode when attempting similar oxidations on electron-rich toluenes [1].

Evidence DimensionContinuous Flow Oxidation Residence Time
Target Compound Data60–1800 seconds (Microchannel reactor)
Comparator Or BaselineTraditional batch oxidation of toluenes (typically requires hours)
Quantified DifferenceOrders of magnitude reduction in reaction time with suppression of over-oxidation.
ConditionsH2O2 oxidant, Co/Mo catalyst, acetic acid solvent, 60-125 °C in a microchannel reactor.

Procurement teams investing in flow chemistry infrastructure can leverage 2,6-difluorotoluene's specific oxidation kinetics to rapidly and safely produce 2,6-difluorobenzaldehyde at scale.

Synthesis of Rufinamide and Triazole Anticonvulsants

2,6-Difluorotoluene is the primary starting material for producing 2,6-difluorobenzyl bromide via high-yield HBr/H2O2 bromination. This intermediate is directly required for the synthesis of rufinamide and related triazole-based anticonvulsant APIs, where the di-ortho-fluoro substitution pattern is essential for biological target binding [1].

Fluorinated Oligophenylene and Macrocycle Construction

Due to its precise directing effects, 2,6-difluorotoluene undergoes clean 3,5-dibromination. This makes it an irreplaceable building block for materials scientists constructing fluorinated meta-phenylenes, biphenylenes, and carbon-based nanostructures via cross-coupling reactions [2].

Continuous Flow Manufacturing of 2,6-Difluorobenzaldehyde

Facilities equipped with microchannel reactors can utilize 2,6-difluorotoluene for rapid, continuous oxidation. The electron-deficient ring protects against over-oxidation, allowing for efficient, scalable production of 2,6-difluorobenzaldehyde with short residence times and easy recycling of the unreacted starting material[3].

Heavy-Phase Aromatic Solvent in Biphasic Catalysis

In specialized biphasic reactions where an aromatic solvent is required but a bottom-layer organic phase is mechanically preferred for continuous separation, 2,6-difluorotoluene provides the boiling point of toluene combined with a density greater than water (1.129 g/mL), streamlining separator engineering [4].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Difluorotoluene

Dates

Last modified: 08-15-2023

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